
2,5-Bis(dodecylamino)-3-methoxy-6-methylcyclohexa-2,5-diene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Cyclohexadiene-1,4-dione, 2,5-bis(dodecylamino)-3-methoxy-6-methyl- is a complex organic compound that belongs to the class of quinones. Quinones are known for their diverse chemical properties and applications in various fields such as chemistry, biology, and medicine. This particular compound is characterized by its unique structure, which includes dodecylamino groups, a methoxy group, and a methyl group attached to the cyclohexadiene-1,4-dione core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Cyclohexadiene-1,4-dione, 2,5-bis(dodecylamino)-3-methoxy-6-methyl- typically involves multiple steps. One common approach is the reaction of 2,5-dimethoxy-3-methyl-1,4-benzoquinone with dodecylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C. The reaction mixture is stirred for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Cyclohexadiene-1,4-dione, 2,5-bis(dodecylamino)-3-methoxy-6-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state quinones.
Reduction: Reduction reactions can convert the quinone to hydroquinone derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher quinones, while reduction can produce hydroquinone derivatives. Substitution reactions can result in various functionalized derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
2,5-Cyclohexadiene-1,4-dione, 2,5-bis(dodecylamino)-3-methoxy-6-methyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s quinone structure makes it useful in studying redox reactions and electron transfer processes in biological systems.
Medicine: Quinones, including this compound, are investigated for their potential anticancer and antimicrobial properties.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,5-Cyclohexadiene-1,4-dione, 2,5-bis(dodecylamino)-3-methoxy-6-methyl- involves its ability to undergo redox reactions. The quinone structure allows it to participate in electron transfer processes, which can generate reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to various biological effects such as apoptosis (programmed cell death) and inhibition of cell proliferation. The compound may also interact with specific molecular targets, such as enzymes involved in redox regulation and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Cyclohexadiene-1,4-dione, 2,5-bis(dimethylamino)-: This compound has dimethylamino groups instead of dodecylamino groups, which may affect its solubility and reactivity.
2,5-Cyclohexadiene-1,4-dione, 2,5-bis(phenylamino)-:
2,5-Cyclohexadiene-1,4-dione, 2,5-bis(hexylmethylamino)-: The hexylmethylamino groups provide different steric and electronic effects compared to dodecylamino groups.
Uniqueness
2,5-Cyclohexadiene-1,4-dione, 2,5-bis(dodecylamino)-3-methoxy-6-methyl- is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The long dodecyl chains enhance its hydrophobicity, making it suitable for applications in non-polar environments. The methoxy and methyl groups further modify its reactivity and potential interactions with other molecules.
Eigenschaften
CAS-Nummer |
70960-80-4 |
|---|---|
Molekularformel |
C32H58N2O3 |
Molekulargewicht |
518.8 g/mol |
IUPAC-Name |
2,5-bis(dodecylamino)-3-methoxy-6-methylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C32H58N2O3/c1-5-7-9-11-13-15-17-19-21-23-25-33-28-27(3)30(35)29(32(37-4)31(28)36)34-26-24-22-20-18-16-14-12-10-8-6-2/h33-34H,5-26H2,1-4H3 |
InChI-Schlüssel |
ZFEYJJAHUMSVSO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCNC1=C(C(=O)C(=C(C1=O)OC)NCCCCCCCCCCCC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



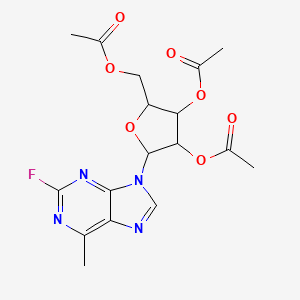
![2-[2-(2-Carboxypropan-2-yl)phenyl]-2-methylpropanoic acid](/img/structure/B14004743.png)
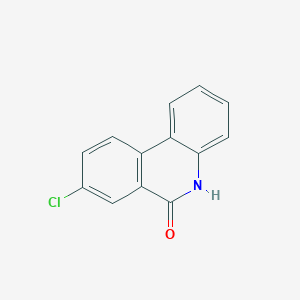
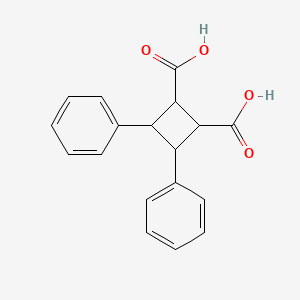
![1-[2-(2-Chloro-6-methylanilino)-4,5-dihydroimidazol-1-yl]-3-phenylpropane-1,3-dione;hydrochloride](/img/structure/B14004762.png)



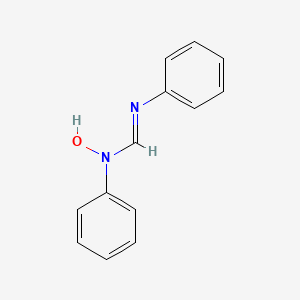
![Ethyl N-[6-amino-4-(5-diethylaminopentan-2-ylamino)-5-nitro-(pyridin-2-YL)]carbamate](/img/structure/B14004798.png)
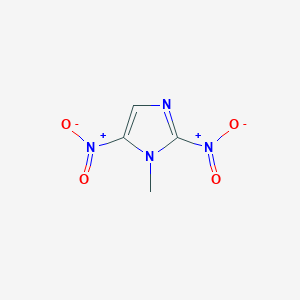
![1-[Ethoxy-(sulfinylamino)phosphoryl]oxyethane](/img/structure/B14004808.png)

